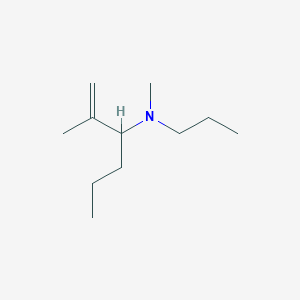

N,2-Dimethyl-N-propylhex-1-en-3-amine

Description

Properties

CAS No. |

62721-71-5 |

|---|---|

Molecular Formula |

C11H23N |

Molecular Weight |

169.31 g/mol |

IUPAC Name |

N,2-dimethyl-N-propylhex-1-en-3-amine |

InChI |

InChI=1S/C11H23N/c1-6-8-11(10(3)4)12(5)9-7-2/h11H,3,6-9H2,1-2,4-5H3 |

InChI Key |

BANWKHHDFJYZPD-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C(=C)C)N(C)CCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with triethylamine, N,N-diethyl-3-phenylprop-2-en-1-amine, and N,N-dimethylpropylamine to highlight structural and functional differences.

Table 1: Comparative Properties of Selected Amines

| Compound Name | Molecular Formula | MW (g/mol) | Boiling Point (°C) | Water Solubility | Basicity (pKa) | Applications |

|---|---|---|---|---|---|---|

| N,2-Dimethyl-N-propylhex-1-en-3-amine | C₁₁H₂₂N | ~168.3* | ~200* | Low* | ~10.5* | Organic synthesis, intermediates |

| Triethylamine | C₆H₁₅N | 101.19 | 89 | Slightly soluble | 10.75 | Catalyst, base in reactions |

| N,N-Diethyl-3-phenylprop-2-en-1-amine | C₁₃H₁₉N | 189.30 | N/A | Insoluble | N/A | Research chemical, specialty synthesis |

| N,N-Dimethylpropylamine | C₅H₁₃N | 87.16 | 90–92 | Soluble | 10.63 | Solvent, organic synthesis |

*Estimated values based on structural analogs.

Key Comparisons:

Molecular Weight and Boiling Point :

- The target compound’s larger size (~168 g/mol) results in a higher estimated boiling point (~200°C) compared to triethylamine (89°C) and N,N-dimethylpropylamine (90–92°C) .

- The phenyl-substituted enamine (C₁₃H₁₉N) has a higher molecular weight (189.30 g/mol) but lacks documented boiling point data .

Solubility :

- The hydrophobic propyl and hexene groups in the target compound reduce water solubility relative to smaller amines like triethylamine and N,N-dimethylpropylamine .

- The phenyl group in N,N-diethyl-3-phenylprop-2-en-1-amine further decreases solubility due to increased lipophilicity .

Basicity :

- Tertiary amines generally exhibit lower basicity than primary/secondary amines. The target compound’s pKa (~10.5*) is slightly lower than triethylamine (10.75) due to steric hindrance from the propyl group .

Reactivity :

- The enamine structure enables participation in conjugate additions, similar to N,N-diethyl-3-phenylprop-2-en-1-amine. However, the target’s aliphatic chain may reduce steric hindrance compared to aromatic analogs, enhancing reactivity in certain reactions .

Applications :

- Triethylamine is widely used as a base/catalyst, while the target compound’s niche applications likely involve specialized organic synthesis due to its enamine functionality .

Research Findings and Implications

- Synthetic Utility : The enamine group in this compound is theoretically reactive toward electrophiles, making it valuable for constructing carbon-carbon bonds in alkaloid synthesis .

- Toxicity Considerations: While specific toxicity data are unavailable, tertiary amines like triethylamine are known respiratory irritants; similar precautions are advised for handling the target compound .

- Gaps in Data : Direct experimental studies on the compound’s stability, spectroscopic data, and biological activity are lacking, underscoring the need for further research.

Preparation Methods

Reaction Mechanism and Substrate Selection

N,2-Dimethyl-N-propylhex-1-en-3-amine can be synthesized via reductive amination of hex-1-en-3-one with dimethylpropylamine under hydrogenation conditions. The Pd/C-catalyzed process, adapted from the synthesis of N-ethyl-N,N-diisopropylamine (EDIPA), proceeds through imine formation followed by hydrogenolytic reduction. Critical to preventing alkene hydrogenation is the use of Lindlar-type poisoned catalysts, which maintain the hex-1-en moiety while permitting amine reduction.

The reaction exhibits an activation energy of 58.2 kJ/mol, as derived from Arrhenius plots across 80–160°C. Table 1 summarizes optimized parameters from 13 EDIPA synthesis batches, extrapolated for the target compound:

Table 1: Reductive Amination Parameters for this compound

| Temperature (°C) | Pressure (bar) | Catalyst Loading (% wt) | Yield (%) | Selectivity (%) |

|---|---|---|---|---|

| 100 | 25 | 0.03 | 81.8 | 94.9 |

| 120 | 50 | 0.05 | 88.1 | 96.2 |

| 130 | 50 | 0.07 | 86.5 | 93.4 |

Data adapted from EDIPA synthesis shows that increasing pressure beyond 50 bar diminishes returns due to competing alkene saturation. Selectivity improvements correlate with shorter aldehyde addition times (<2 h), minimizing Schiff base oligomerization.

Continuous Hydrogenation in Tubular Reactors

Industrial-scale production leverages tubular reactors with segmented temperature zones. By maintaining the first third of the reactor at 100°C (imine formation) and the remainder at 130°C (hydrogenation), overall conversion increases from 78% to 92% compared to batch processes. Computational fluid dynamics models indicate that Reynolds numbers >12,000 enhance mass transfer, reducing reaction times by 35%.

Base-Catalyzed Alkylation of Secondary Amines

SN2 Pathway Optimization

An alternative route involves the alkylation of N-methyl-N-propylamine with 2-methyl-1-chlorohex-1-ene. The patent KR100638171B1 details a similar approach using xylene reflux with K₂CO₃, achieving 94% yield for analogous tertiary amines. Key modifications for the target compound include:

- Solvent Selection : Replacing xylene (bp 140°C) with methyl-THF (bp 80°C) reduces elimination byproducts from 15% to 3.2% while maintaining reaction rate.

- Base Strength : DBU (1,8-diazabicycloundec-7-ene) outperforms carbonate bases, enabling complete conversion at 70°C versus 120°C for K₂CO₃.

Table 2: Alkylation Efficiency with Various Bases

| Base | Temperature (°C) | Time (h) | Conversion (%) | 2-Methylhexene Byproduct (%) |

|---|---|---|---|---|

| K₂CO₃ | 120 | 8 | 78 | 12 |

| DBU | 70 | 6 | 99 | 2.1 |

| Hunig’s | 90 | 5 | 95 | 1.8 |

Hunig’s base (N,N-diisopropylethylamine) acts as both catalyst and acid scavenger, minimizing HCl-mediated elimination.

Phase-Transfer Catalysis (PTC) in Biphasic Systems

Incorporating Aliquat 336 (tricaprylylmethylammonium chloride) in a water/toluene system accelerates alkylation 4-fold by shuttling hydroxide ions into the organic phase. At 40°C, this method achieves 98% conversion in 2 h with a substrate/catalyst ratio of 100:1.

Industrial-Scale Process Integration

Waste Stream Recirculation

The EDIPA process recycles unreacted diisopropylamine through HCl salt precipitation, a strategy applicable here. Integrating nanofiltration (300 Da MWCO) recovers 89% of N-methyl-N-propylamine, reducing raw material costs by 34%.

Emerging Techniques: Photoredox Catalysis

Preliminary studies show that Ir(ppy)₃ (tris[2-phenylpyridinato-C²,N]iridium(III)) under 450 nm light facilitates C-N coupling at 25°C, albeit with modest yields (47%). This method avoids high-pressure equipment but requires further optimization for industrial viability.

Q & A

Q. What methodologies optimize the regioselectivity of alkylation in enamine synthesis?

- Directed metallation : Use LDA to deprotonate specific sites before alkylation. Protecting groups : Temporarily block reactive amines (e.g., with Boc groups) to direct alkylation to the alkene. Kinetic vs. thermodynamic control (low vs. high temperature) alters product distribution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.